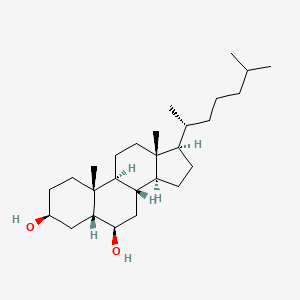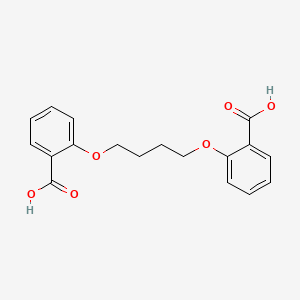![molecular formula C19H33BN2O3 B13822861 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid](/img/structure/B13822861.png)
(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylpiperizinyl)phenylboronic acid, pinacol ester typically involves the reaction of 4-(4-Isopropylpiperizinyl)phenylboronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isopropylpiperizinyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Common reagents include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like ethanol or water.
Protodeboronation: Reagents such as hydrogen peroxide or other radical initiators are used.
Major Products
Scientific Research Applications
4-(4-Isopropylpiperizinyl)phenylboronic acid, pinacol ester is widely used in scientific research, particularly in:
Mechanism of Action
The primary mechanism of action for 4-(4-Isopropylpiperizinyl)phenylboronic acid, pinacol ester involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. In this reaction, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets are typically aryl halides, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanomethoxyphenylboronic acid, pinacol ester
- 4-Formylphenylboronic acid, pinacol ester
- 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester
- 4-(Phenylcarbonyl)phenylboronic acid, pinacol ester
Uniqueness
4-(4-Isopropylpiperizinyl)phenylboronic acid, pinacol ester is unique due to its specific structure, which includes an isopropylpiperizinyl group. This structural feature imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in research and synthesis .
Properties
Molecular Formula |
C19H33BN2O3 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[4-(4-propan-2-ylpiperazin-1-yl)phenyl]borinic acid |
InChI |
InChI=1S/C19H33BN2O3/c1-15(2)21-11-13-22(14-12-21)17-9-7-16(8-10-17)20(24)25-19(5,6)18(3,4)23/h7-10,15,23-24H,11-14H2,1-6H3 |
InChI Key |
QJHZHNNKXYVPNN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)C(C)C)(O)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-aminophenyl)methyl]-1-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-methylurea](/img/structure/B13822787.png)
![(1S,2R,6S,7R)-1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B13822796.png)

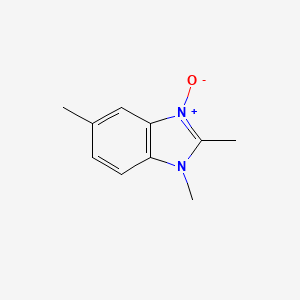
![2-{[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B13822809.png)

![6-Oxaspiro[4.5]dec-7-EN-9-one](/img/structure/B13822818.png)
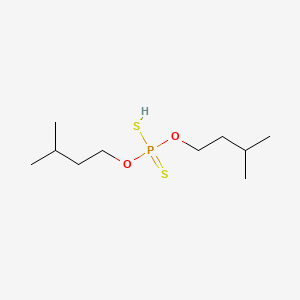
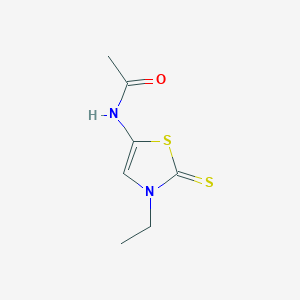

![N-[(Benzyloxy)carbonyl]-3-[1-(2,4-dinitrophenyl)-1H-imidazol-5-yl]-L-alanine](/img/structure/B13822842.png)
